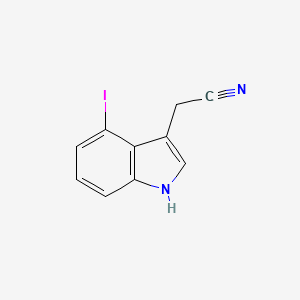
1H-Indole-3-acetonitrile, 4-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-acetonitrile, 4-iodo- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-acetonitrile, 4-iodo- typically involves the iodination of 1H-Indole-3-acetonitrile. One common method is the electrophilic substitution reaction, where iodine is introduced to the indole ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or under reflux conditions.
Industrial production methods for indole derivatives often involve multi-step synthesis routes, starting from commercially available precursors. The Fischer indole synthesis is a well-known method for constructing the indole ring system, which can then be further functionalized to introduce the acetonitrile and iodine groups .
Analyse Chemischer Reaktionen
1H-Indole-3-acetonitrile, 4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted indole derivatives, while oxidation and reduction reactions modify the functional groups on the indole ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-acetonitrile, 4-iodo- has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1H-Indole-3-acetonitrile, 4-iodo- involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biological activities such as cell signaling, gene expression, and metabolic processes . The iodine atom at the 4-position may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-acetonitrile, 4-iodo- can be compared with other indole derivatives, such as:
1H-Indole-3-acetonitrile: Lacks the iodine atom, resulting in different reactivity and biological properties.
1H-Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different chemical behavior and applications.
Indole-3-acetic acid: A plant hormone with distinct biological functions compared to the nitrile derivative.
The presence of the iodine atom in 1H-Indole-3-acetonitrile, 4-iodo- makes it unique, as it can participate in specific substitution reactions and potentially exhibit enhanced biological activity.
Eigenschaften
CAS-Nummer |
89245-36-3 |
|---|---|
Molekularformel |
C10H7IN2 |
Molekulargewicht |
282.08 g/mol |
IUPAC-Name |
2-(4-iodo-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7IN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 |
InChI-Schlüssel |
FPBHXYPVNWHLHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)C(=CN2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


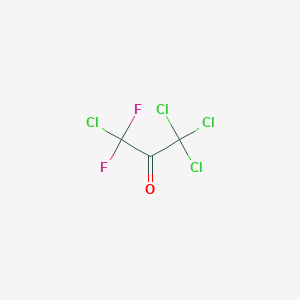
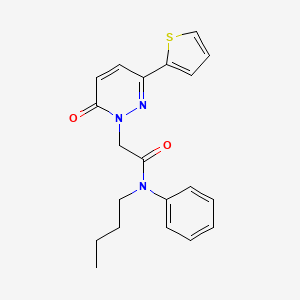

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14141816.png)
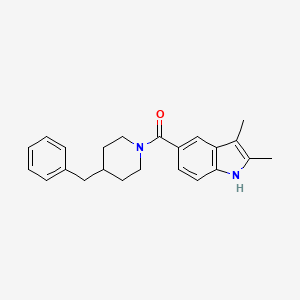
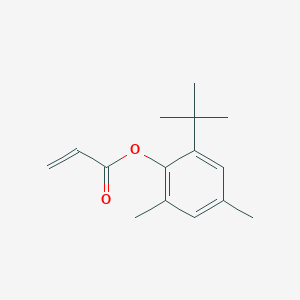
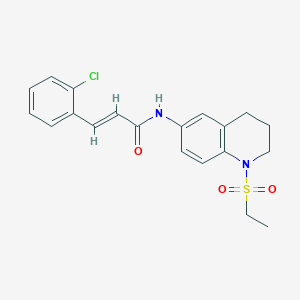
![N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14141835.png)
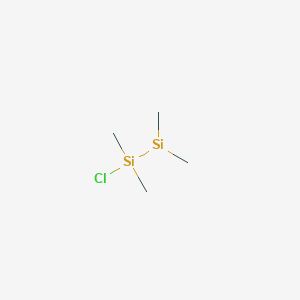
![(Naphthalen-2-ylamino)-acetic acid [1-pyridin-2-yl-meth-(E)-ylidene]-hydrazide](/img/structure/B14141844.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)

